molecular formula C6H8BrN3O3S B1305130 (5-Nitrofuran-2-yl)methyl carbamimidothioate hydrobromide CAS No. 82118-18-1

(5-Nitrofuran-2-yl)methyl carbamimidothioate hydrobromide

Cat. No.: B1305130
CAS No.: 82118-18-1
M. Wt: 282.12 g/mol
InChI Key: NTIKNUAJKOAYOO-UHFFFAOYSA-N
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Description

(5-Nitrofuran-2-yl)methyl carbamimidothioate hydrobromide is a chemical compound with the molecular formula C6H8BrN3O3S. It is primarily used in proteomics research and is known for its unique structural properties. The compound is characterized by the presence of a nitrofuran moiety, which is a common feature in many biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Nitrofuran-2-yl)methyl carbamimidothioate hydrobromide typically involves the reaction of 5-nitrofuran-2-ylmethylamine with carbon disulfide and subsequent treatment with hydrobromic acid . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound is carried out in cGMP synthesis workshops, ensuring high purity and quality . The process involves large-scale reactions under stringent conditions to meet the required standards for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

(5-Nitrofuran-2-yl)methyl carbamimidothioate hydrobromide undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines . The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitroso or hydroxylamine derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

(5-Nitrofuran-2-yl)methyl carbamimidothioate hydrobromide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of bacterial infections.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Nitrofuran-2-yl)methyl carbamimidothioate hydrobromide involves its interaction with cellular components. The nitrofuran moiety is known to undergo reduction within bacterial cells, leading to the formation of reactive intermediates that can damage DNA, RNA, and proteins . This results in the inhibition of bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

    Nitrofurantoin: A nitrofuran antibiotic used to treat urinary tract infections.

    Nitrofurazone: Used for topical infections and urinary catheter coatings.

    Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.

Uniqueness

(5-Nitrofuran-2-yl)methyl carbamimidothioate hydrobromide is unique due to its specific structural features and the presence of a carbamimidothioate group, which distinguishes it from other nitrofuran derivatives . This unique structure contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

(5-nitrofuran-2-yl)methyl carbamimidothioate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3S.BrH/c7-6(8)13-3-4-1-2-5(12-4)9(10)11;/h1-2H,3H2,(H3,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIKNUAJKOAYOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])CSC(=N)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384324
Record name (5-Nitrofuran-2-yl)methyl carbamimidothioate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82118-18-1
Record name (5-Nitrofuran-2-yl)methyl carbamimidothioate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-Nitrofuran-2-yl)methyl carbamimidothioate hydrobromide
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(5-Nitrofuran-2-yl)methyl carbamimidothioate hydrobromide
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(5-Nitrofuran-2-yl)methyl carbamimidothioate hydrobromide
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(5-Nitrofuran-2-yl)methyl carbamimidothioate hydrobromide
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(5-Nitrofuran-2-yl)methyl carbamimidothioate hydrobromide
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(5-Nitrofuran-2-yl)methyl carbamimidothioate hydrobromide

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